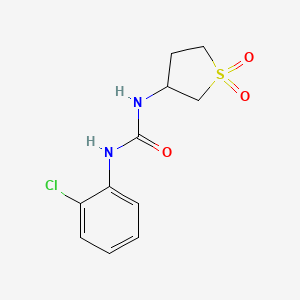
1-(2-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMTS or 3-(2-chlorophenyl)-1,1-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-2(1H)-ylurea.
Scientific Research Applications
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds effectively form a protective layer on metal surfaces, thus preventing corrosion. Such applications are critical in extending the lifespan of metal components in industrial systems (Mistry et al., 2011).
Pharmaceutical Research
Urea derivatives have been synthesized and evaluated for their biological activities, including antitumor properties. For example, novel thiazolyl urea derivatives were created and found to possess promising antitumor activities. This highlights the potential of urea derivatives in developing new therapeutic agents (Ling et al., 2008).
Insecticidal Applications
Certain urea compounds have been identified as potent insecticides by interfering with the insect cuticle deposition process, leading to failure in molting or pupating. This unique mode of action offers a safer alternative to traditional insecticides, potentially reducing the risk to mammals and beneficial insects (Mulder & Gijswijt, 1973).
Optoelectronic Materials
Urea derivatives also find applications in the field of optoelectronics, where they are investigated for their electronic and optical properties. For instance, studies on chalcone derivatives have shed light on their potential use in nonlinear optics and optoelectronic device fabrication due to their significant second and third harmonic generation capabilities (Shkir et al., 2018).
Antioxidant Properties
Thiazole analogues possessing urea functionality have been synthesized and shown to exhibit potent antioxidant activities. These compounds, particularly those with selenourea functionality, demonstrated remarkable efficacy in scavenging free radicals, suggesting their potential as antioxidant agents (Reddy et al., 2015).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-9-3-1-2-4-10(9)14-11(15)13-8-5-6-18(16,17)7-8/h1-4,8H,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKZBVDVBZMESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

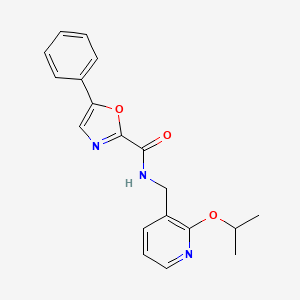

![N-(cyanomethyl)-3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885433.png)
![5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2885434.png)
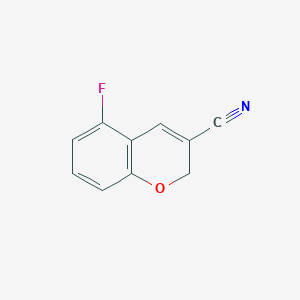
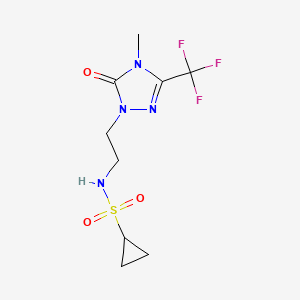
![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2885441.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2885443.png)

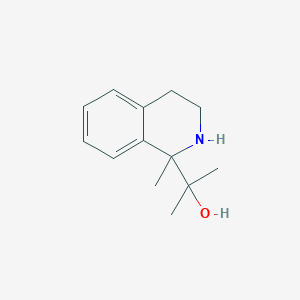
![N-[(3,5-Diethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2885446.png)
![N-(2,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2885448.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2885449.png)